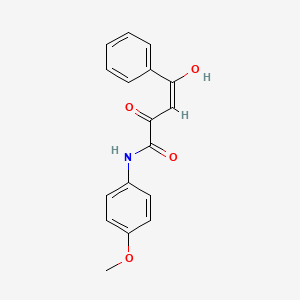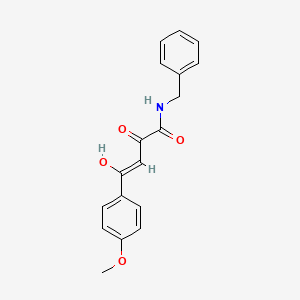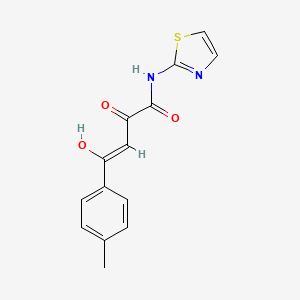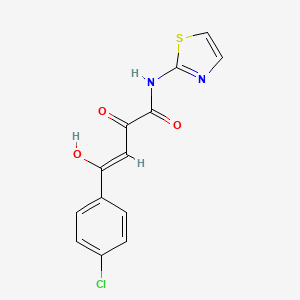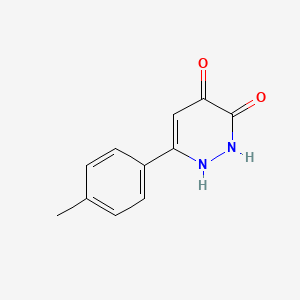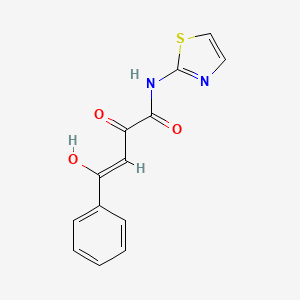
2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide
Descripción general
Descripción
2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide, also known as OTB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. OTB belongs to the class of thiazole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide exhibits anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has also been found to possess anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has been shown to have antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The mechanism of action of 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt and MAPK/ERK pathways. Inflammatory responses are also regulated by these pathways, and 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has been found to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. The antimicrobial activity of 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has been found to have a range of biochemical and physiological effects. In cancer cells, 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has been shown to induce cell cycle arrest and apoptosis, while also inhibiting angiogenesis and metastasis. Inflammatory responses are also regulated by 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide, with studies showing that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of disease. The antimicrobial activity of 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide is thought to be due to its ability to disrupt bacterial cell membranes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has several advantages for lab experiments, including its ease of synthesis and low cost. It has also been found to exhibit a range of biological activities, making it a versatile compound for studying various disease states. However, 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has some limitations, including its low solubility in water and limited bioavailability, which may affect its therapeutic potential.
Direcciones Futuras
Future research on 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide should focus on improving its solubility and bioavailability to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide and its potential applications in various disease states. The development of 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide derivatives with enhanced biological activity should also be explored. Finally, the safety and toxicity of 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide should be investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide is a synthetic compound with potential therapeutic applications in cancer, inflammation, and infectious disease. Its ease of synthesis and low cost make it an attractive compound for lab experiments, and its range of biological activities make it a versatile tool for studying various disease states. Further research is needed to fully understand the mechanism of action of 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide and its potential as a therapeutic agent.
Propiedades
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-phenyl-N-(1,3-thiazol-2-yl)but-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-10(9-4-2-1-3-5-9)8-11(17)12(18)15-13-14-6-7-19-13/h1-8,16H,(H,14,15,18)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCZMOJCCCIBEI-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NC2=NC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NC2=NC=CS2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B3832011.png)
![4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B3832017.png)
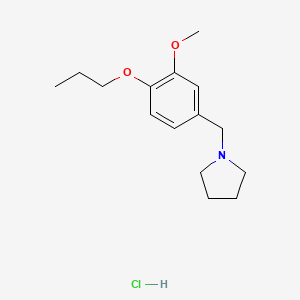
![3-{[3-(4-morpholinyl)propyl]thio}-5H-[1,2,4]triazino[5,6-b]indole hydrochloride](/img/structure/B3832028.png)
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3832029.png)
![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3832036.png)
![N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3832044.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3832054.png)
